methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the pyrazole ring, making it a unique and potentially valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfanyl-1H-pyrazole-4-carboxylate
- Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is unique due to the presence of the dichlorophenyl group and the sulfanyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10Cl2N2O2S |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
methyl 1-[(2,5-dichlorophenyl)sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-12(17)10-4-5-16(15-10)7-19-11-6-8(13)2-3-9(11)14/h2-6H,7H2,1H3 |
InChI Key |
FRGLCWHKKRPYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=C(C=CC(=C2)Cl)Cl |
solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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